2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-
Description
2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- is a heterocyclic compound featuring a fused benzene and oxazine ring system. The 3,8-dimethyl substitution confers distinct steric and electronic properties, influencing its reactivity, thermal stability, and applications. Benzoxazines are widely studied for their role in synthesizing high-performance polymers, particularly polybenzoxazines, which exhibit low shrinkage, high thermal resistance, and excellent mechanical properties .
Properties
IUPAC Name |
3,8-dimethyl-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-5-9-6-11(2)7-12-10(8)9/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFTJLTMNDZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188836 | |
| Record name | 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3534-32-5 | |
| Record name | 3,8-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003534325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X44522D92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method for synthesizing 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- involves the Mannich reaction. This reaction typically uses a phenol, an amine, and formaldehyde.
Cycloaddition: Another method involves cycloaddition reactions, where a substituted phenol reacts with formaldehyde and an amine under controlled conditions.
Industrial Production Methods: Industrial production of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H11NO
Molecular Weight: 161.20 g/mol
CAS Number: 3534-32-5
IUPAC Name: 2H-1,3-benzoxazine-3,4-dihydro-3,8-dimethyl-
The compound features a benzoxazine ring structure that contributes to its unique chemical reactivity and biological properties. The presence of methyl groups at positions 3 and 8 enhances its stability and influences its interactions with biological systems.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity: Studies have shown that derivatives of 2H-1,3-benzoxazine exhibit significant antimicrobial properties against various pathogens. For example, a study demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong activity .
- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines. A notable study highlighted its ability to selectively target resistant cancer cells, suggesting a mechanism involving the generation of reactive oxygen species (ROS) .
Material Science
In material science, 2H-1,3-benzoxazine is used as a precursor for synthesizing advanced materials:
- Polymerization Studies: The compound can undergo polymerization to form thermosetting resins. These resins are valuable in the production of high-performance materials used in coatings and composites due to their thermal stability and mechanical strength .
Biochemical Applications
The biochemical applications of this compound include:
- Enzyme Inhibition: It has been studied as a potential inhibitor for various enzymes involved in metabolic pathways. This property could lead to new treatments for diseases characterized by enzyme dysregulation .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoxazine derivatives revealed that 2H-1,3-benzoxazine showed profound antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study detailed morphological changes in treated microorganisms, indicating the compound's potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In a comparative study involving multiple cancer cell lines, derivatives of 2H-1,3-benzoxazine were assessed for cytotoxic properties. Results indicated that specific modifications led to enhanced selectivity towards doxorubicin-resistant cancer cells compared to standard treatments.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- involves its interaction with various molecular targets. For instance, it can cause a loss in mitochondrial membrane potential, leading to the activation of caspases involved in apoptotic pathways . This mechanism is particularly relevant in its anti-cancer activities.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomerism
- 2H-1,4-Benzoxazine Isomers : Differ in oxygen positioning within the oxazine ring, leading to altered reactivity. For example, 3,4-dihydro-7,8-dimethoxy-3-methyl-2H-1,4-benzoxazine exhibits distinct NMR shifts and solubility compared to 1,3-benzoxazines .
- Bifunctional Benzoxazines (e.g., BA-m) : Contain dual benzoxazine units (e.g., 2,2-bis(3,4-dihydro-3-methyl-2H-1,3-benzoxazine)propane), enabling cross-linking in polymer networks .
Physical and Thermodynamic Properties
Table 1 compares key properties of 3,8-dimethyl-2H-1,3-benzoxazine with analogs:
Notes:
Functional and Application-Based Comparisons
Polymer Science
- 3,8-Dimethyl Derivative: Potential as a monomer for low-shrinkage thermosets. Similar to BA-m, it may reduce curing stress in composites .
- Bifunctional Benzoxazines (e.g., BA-m) : Superior thermal stability (Tg > 180°C) and mechanical strength, used in aerospace and electronics .
Biological Activity
2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-, a member of the benzoxazine family, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a benzene ring fused to an oxazine ring with two methyl groups at the 3 and 8 positions, which significantly influence its chemical properties and biological functions. Research has indicated that derivatives of this compound exhibit a range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
The molecular formula of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- is , with a molecular weight of 163.22 g/mol. The compound can be synthesized through various methods such as the Mannich reaction or cycloaddition reactions involving substituted phenols and formaldehyde .
Antimicrobial Properties
Studies have demonstrated that 2H-1,3-Benzoxazine derivatives possess significant antibacterial and antifungal activities. For instance, research has shown that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Effects
Certain derivatives of this compound have been noted for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .
Anticancer Potential
Research has indicated that benzoxazine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases that lead to programmed cell death .
The biological activity of 2H-1,3-Benzoxazine is attributed to its interaction with various molecular targets within cells. It has been observed to induce oxidative stress in cancer cells and inhibit prion protein aggregation in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2H-1,3-Benzoxazine, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3,4-Dihydro-2H-1,3-benzoxazine | Benzoxazine derivative | Antibacterial, antifungal |
| 4H-1,3-Benzoxazin-4-one | Oxidized benzoxazine | Anticancer |
| 5-Methyl-3,4-dihydro-2H-benzoxazine | Methylated derivative | Anti-inflammatory |
Study on Antimicrobial Activity
In a recent study published in the Journal of Serb Chemical Society, researchers evaluated various derivatives of benzoxazines for their antimicrobial efficacy. They found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Neuroprotective Effects
Another study focused on the neuroprotective properties of benzoxazine derivatives against prion diseases. The most effective compound was identified as having a significant inhibitory effect on PrPSc formation in scrapie-infected N2a cells .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3,8-dimethyl-2H-1,3-benzoxazine derivatives?
Answer:
The most widely adopted method involves a one-step Mannich condensation reaction using p-substituted phenols, formaldehyde, and primary amines in a 1:2:1 molar ratio. This approach, proposed by Burke, generates 3,4-dihydro-3,6-disubstituted derivatives via an intermediate o-alkylaminomethyl-p-substituted phenol (Scheme 2, ). Alternative routes include using 2-hydroxyaldehydes and primary amines under basic conditions to form benzoxazines (Scheme 3, ). Key parameters include temperature control (~100–120°C) and catalyst selection (e.g., NaOH or KOH). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity monomers.
Basic: How can the structure of 3,8-dimethyl-2H-1,3-benzoxazine be confirmed experimentally?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation:
- ¹H NMR : Peaks at δ 4.3–4.8 ppm correspond to the oxazine ring protons (N–CH₂–O), while aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm substitution patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related benzoxazines (e.g., 3,4-dihydro-3,6-dimethyl derivatives, ).
- FTIR : Absorbance at ~950 cm⁻¹ (C–O–C stretching) and ~1230 cm⁻¹ (C–N stretching) verifies the oxazine ring .
Basic: What polymerization mechanisms govern the curing of 3,8-dimethyl-2H-1,3-benzoxazine?
Answer:
Polymerization occurs via a thermally activated cationic ring-opening mechanism. The oxazine ring undergoes cleavage at the O–CH₂–N bond, forming a reactive iminium ion intermediate that propagates cross-linking. This process is autocatalytic and solvent-free, with optimal curing temperatures between 160–220°C . Differential Scanning Calorimetry (DSC) reveals exothermic peaks (~220–250°C) corresponding to polymerization enthalpy. Post-curing Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of oxazine ring signals to confirm completion .
Advanced: How can copolymerization strategies enhance the thermal stability of poly(3,8-dimethyl-2H-1,3-benzoxazine)?
Answer:
Incorporating bifunctional benzoxazine monomers (e.g., siloxane-linked derivatives) increases cross-linking density. For example, copolymerizing 3,8-dimethyl-2H-1,3-benzoxazine with 1,3-bis(3-aminopropyl)tetramethyldisiloxane forms a siloxane-benzoxazine hybrid, raising the char yield (TGA) by 15–20% compared to homopolymers . Alternatively, blending with high-performance polymers (e.g., polyimides) via alloying improves Tg (glass transition temperature) by 30–50°C, as demonstrated for PI/B-a (polyimide-benzoxazine) systems .
Advanced: What analytical techniques resolve contradictions in reported thermal degradation profiles of polybenzoxazines?
Answer:
Discrepancies in TGA data often arise from differences in curing conditions or residual monomers. To address this:
- Dynamic Mechanical Analysis (DMA) : Measures storage modulus and tan δ to correlate cross-linking density with thermal stability.
- Pyrolysis-GC/MS : Identifies volatile degradation products (e.g., methylamine or formaldehyde), linking decomposition pathways to structural defects .
- Isoconversional Kinetics (e.g., Friedman method) : Quantifies activation energy (Ea) variations during degradation, distinguishing between chain scission and oxidative mechanisms .
Advanced: How do substituent positions (e.g., 3,8-dimethyl vs. 3,6-dimethyl) influence photophysical properties?
Answer:
Substituent effects are studied via:
- Fluorescence Spectroscopy : 3,8-Dimethyl derivatives exhibit blue-shifted emission (λem ~400 nm) compared to 3,6-dimethyl analogs (λem ~420 nm) due to steric hindrance altering π-conjugation .
- DFT Calculations : Optimized geometries reveal that methyl groups at the 8-position increase dihedral angles between the benzene and oxazine rings, reducing intramolecular charge transfer .
Advanced: What methodologies optimize bio-based 3,8-dimethyl-2H-1,3-benzoxazine synthesis for sustainable materials?
Answer:
Bio-derived phenols (e.g., cardanol or thymol) replace petroleum-based precursors. For example, thymol-derived benzoxazines are synthesized via microwave-assisted condensation (60°C, 30 min), achieving >90% yield . Solvent-free mechanochemical methods (ball milling) further reduce environmental impact. Life Cycle Assessment (LCA) metrics, such as EcoScale scores, validate sustainability improvements .
Advanced: How does alloying with polyimides affect the dielectric properties of poly(3,8-dimethyl-2H-1,3-benzoxazine)?
Answer:
PI/B-a alloys exhibit reduced dielectric constants (Dk ~2.8–3.2) compared to pure polybenzoxazine (Dk ~3.5–4.0) due to disrupted polar group alignment. Impedance spectroscopy (1 kHz–1 MHz) confirms lower dielectric loss (tan δ < 0.01) in alloys, making them suitable for high-frequency microelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
